![molecular formula C17H12N2O5S B14377136 8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid CAS No. 90094-17-0](/img/structure/B14377136.png)
8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a nitrophenyl group, and a sulfonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid typically involves the condensation of 3-nitrobenzaldehyde with 8-amino-1-naphthalenesulfonic acid under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently stabilized by the sulfonic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism by which 8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid exerts its effects is largely dependent on its interaction with molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfonic acid group enhances solubility and facilitates interactions with biological molecules. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid: Characterized by its nitrophenyl and sulfonic acid groups.
8-{(E)-[(4-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid: Similar structure but with a different position of the nitro group.
8-{(E)-[(3-Aminophenyl)methylidene]amino}naphthalene-1-sulfonic acid: Contains an amino group instead of a nitro group.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
90094-17-0 |
|---|---|
Molekularformel |
C17H12N2O5S |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
8-[(3-nitrophenyl)methylideneamino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C17H12N2O5S/c20-19(21)14-7-1-4-12(10-14)11-18-15-8-2-5-13-6-3-9-16(17(13)15)25(22,23)24/h1-11H,(H,22,23,24) |
InChI-Schlüssel |
ZHAWKDNUHSCNGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)N=CC3=CC(=CC=C3)[N+](=O)[O-])C(=CC=C2)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)
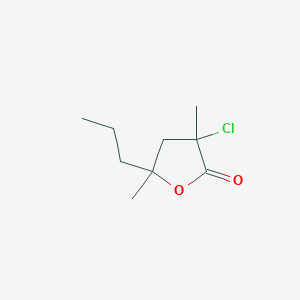
![4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde](/img/structure/B14377066.png)
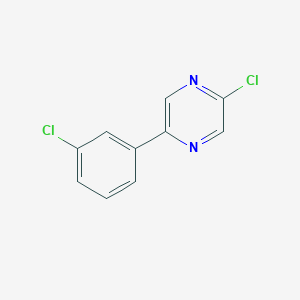
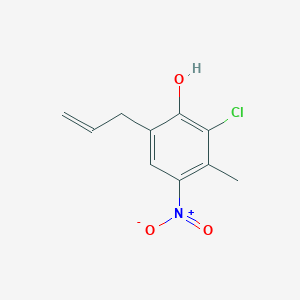


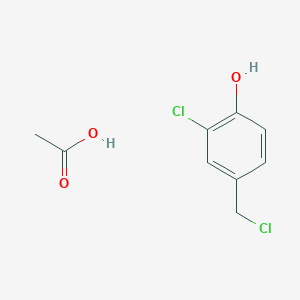
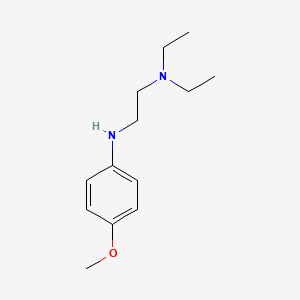
![Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14377103.png)
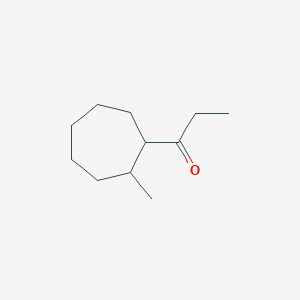
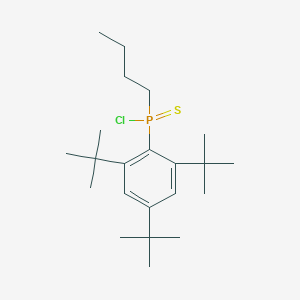
![4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine](/img/structure/B14377123.png)
